molecular formula C12H18O2 B5050554 2,2-dimethyl-3-oxaspiro[5.5]undec-7-en-9-one

2,2-dimethyl-3-oxaspiro[5.5]undec-7-en-9-one

Cat. No.: B5050554
M. Wt: 194.27 g/mol
InChI Key: GVGDFGBIVDIXPA-UHFFFAOYSA-N
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Description

“2,2-dimethyl-3-oxaspiro[5.5]undec-7-en-9-one” is a chemical compound . It is also known by registry numbers ZINC000000374896, ZINC000002990443 .


Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, which includes “this compound”, has been reported . The Robinson annulation was carried out under basic conditions using Triton B solution for all cases except 3-oxaspiro[5.5]undec-7-en-9-one, which was prepared in a higher yield under acidic conditions using phosphoric acid .


Molecular Structure Analysis

Spiro compounds with saturated six-membered rings exhibit intriguing conformational and configurational aspects . These polyspiranes exhibit a helical disposition of the six-membered rings, and the helix can turn identical with itself after each fourth six-membered ring .


Chemical Reactions Analysis

The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation . In these cases, the enantiomers, generated by the helix of the spirane skeleton, can be discriminated and isolated, the racemization of the compounds being not possible anymore .

Properties

IUPAC Name

4,4-dimethyl-3-oxaspiro[5.5]undec-10-en-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11(2)9-12(7-8-14-11)5-3-10(13)4-6-12/h3,5H,4,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDFGBIVDIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC(=O)C=C2)CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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